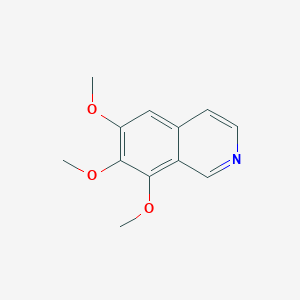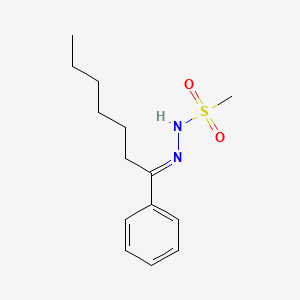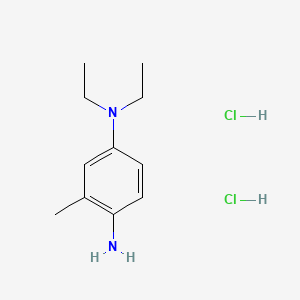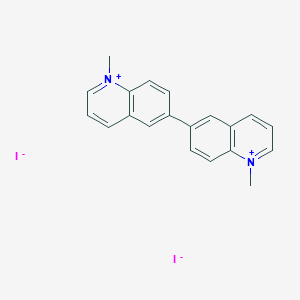
6,7,8-Trimethoxyisoquinoline
Descripción general
Descripción
6,7,8-Trimethoxyisoquinoline: is a heterocyclic aromatic organic compound that belongs to the isoquinoline family. Isoquinolines are characterized by a benzene ring fused to a pyridine ring. The presence of three methoxy groups at the 6, 7, and 8 positions of the isoquinoline ring makes this compound unique in its chemical properties and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 6,7,8-Trimethoxyisoquinoline typically involves the following steps:
Starting Materials: The synthesis begins with the appropriate substituted benzaldehyde and an amine.
Formation of Schiff Base: The benzaldehyde reacts with the amine to form a Schiff base (substituted imine).
Cyclization: The Schiff base undergoes cyclization in the presence of an acid catalyst to form the isoquinoline ring.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Reactors: Large-scale reactors are used to carry out the reactions under controlled temperature and pressure conditions.
Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain high-purity this compound.
Análisis De Reacciones Químicas
Types of Reactions: 6,7,8-Trimethoxyisoquinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can convert it to tetrahydroisoquinoline derivatives.
Substitution: Electrophilic substitution reactions can introduce different substituents at various positions on the isoquinoline ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.
Major Products:
Oxidation Products: Quinoline derivatives.
Reduction Products: Tetrahydroisoquinoline derivatives.
Substitution Products: Various substituted isoquinolines depending on the electrophile used.
Aplicaciones Científicas De Investigación
6,7,8-Trimethoxyisoquinoline has diverse applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 6,7,8-Trimethoxyisoquinoline involves its interaction with specific molecular targets:
Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, affecting their function.
Pathways Involved: It may modulate signaling pathways, leading to changes in cellular processes such as proliferation, apoptosis, and differentiation.
Comparación Con Compuestos Similares
Isoquinoline: The parent compound without methoxy groups.
Quinoline: A structural isomer with the nitrogen atom in a different position.
Papaverine: A naturally occurring alkaloid with a similar isoquinoline structure.
Uniqueness: 6,7,8-Trimethoxyisoquinoline is unique due to the presence of three methoxy groups, which significantly influence its chemical reactivity and biological activity compared to other isoquinoline derivatives.
Propiedades
IUPAC Name |
6,7,8-trimethoxyisoquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO3/c1-14-10-6-8-4-5-13-7-9(8)11(15-2)12(10)16-3/h4-7H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPLOKTSIJATUTQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C2C=NC=CC2=C1)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90346525 | |
| Record name | 6,7,8-Trimethoxyisoquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90346525 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
54879-45-7 | |
| Record name | 6,7,8-Trimethoxyisoquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90346525 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[6-(3,5-Dimethylphenoxy)hexyl]imidazole](/img/structure/B1656884.png)
![ethyl 6-[(4-formylbenzoyl)oxymethyl]-2-oxo-4-thiophen-2-yl-3,4-dihydro-1H-pyrimidine-5-carboxylate](/img/structure/B1656885.png)
![2,6-diphenyl-N-[(Z)-1-phenylethylideneamino]pyrimidin-4-amine](/img/structure/B1656886.png)
ethanoate](/img/structure/B1656887.png)
![N-[1-(4-methylphenyl)ethylideneamino]pyridine-4-carboxamide](/img/structure/B1656889.png)

![4-nitro-N-[(E)-(3-phenoxyphenyl)methylideneamino]aniline](/img/structure/B1656891.png)
![N-[1,4-Dioxo-3-(piperidin-1-yl)-1,4-dihydronaphthalen-2-yl]-N-(4-methylphenyl)acetamide](/img/structure/B1656892.png)
![N-[(E)-(4-methylphenyl)methylideneamino]-2-(2,4,6-tribromophenoxy)acetamide](/img/structure/B1656893.png)

![5-[[3-Carboxy-4-[[2-(1,3-dioxoisoindol-2-yl)acetyl]amino]phenyl]methyl]-2-[[2-(1,3-dioxoisoindol-2-yl)acetyl]amino]benzoic acid](/img/structure/B1656897.png)
![N-[(Z)-[(E)-2-methyl-3-phenylprop-2-enylidene]amino]-4-nitrobenzamide](/img/structure/B1656898.png)
![4-bromo-N-[(Z)-(5-iodofuran-2-yl)methylideneamino]benzamide](/img/structure/B1656899.png)
